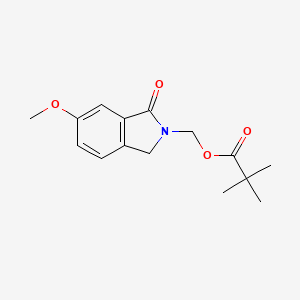
methanesulfonic acid;methyl (2S,4R)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate
Descripción general
Descripción
Methanesulfonic acid;methyl (2S,4R)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C16H20ClN3O7S and its molecular weight is 433.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality methanesulfonic acid;methyl (2S,4R)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methanesulfonic acid;methyl (2S,4R)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Genetic and Environmental Impacts of Ethyl Methanesulfonate
Ethyl methanesulfonate (EMS), a monofunctional ethylating agent, demonstrates mutagenic properties across various genetic test systems, ranging from viruses to mammals. It's recognized for its ability to alkylate cellular, nucleophilic sites through a mixed SN1/SN2 reaction mechanism. EMS has been shown to induce both GC to AT and AT to GC transition mutations, along with base-pair insertions or deletions and more extensive intragenic deletions. Furthermore, EMS's ability to cause chromosome breakage in higher organisms highlights its genetic impact, contributing to our understanding of mutagenesis and carcinogenicity (Sega, 1984).
Oxidation of Nauseous Sulfur Compounds
Research on the oxidation of reduced sulfur compounds like methanethiol (MSH) and dimethylsulfide (DMS) has explored photocatalytic treatments using TiO2-based materials. This approach targets the reduction of their harmful and malodorous effects in industrial and water treatment plants. Studies have also compared the efficiency of alternative materials, such as aromatic photosensitizers, demonstrating different oxidation products and pathways. This research contributes to environmental chemistry by offering solutions to mitigate the impact of sulfur compounds on air quality (Cantau et al., 2007).
Methane as a Resource and Its Bioconversion
Methanotrophs, bacteria capable of using methane as their sole carbon source, present various potential biotechnological applications. These include the production of single-cell protein, biopolymers, soluble metabolites like methanol, lipids for biodiesel, and the use of enzymes for chemical transformations. The biotechnological exploitation of methanotrophs for environmental remediation, wastewater treatment, and energy production highlights the intersection of microbial biotechnology and sustainable resource management (Strong et al., 2015).
Methane Production and Emission by Eukaryotes
Recent studies challenge the conventional view of methane formation, showing that plants, animals, and fungi can produce methane aerobically. This novel pathway suggests that methane production may be a by-product or end-product of protective strategies against environmental stress. Understanding the mechanisms behind aerobic methane production in eukaryotes opens new avenues for research in plant physiology and environmental science (Liu et al., 2015).
Green Chemistry and Methane Conversion
The catalytic methylation of aromatics using methane offers a promising route for converting methane into valuable hydrocarbons. Research in this area focuses on the development of zeolite catalysts and the oxidative methylation process. This approach aligns with green chemistry principles by seeking more sustainable and efficient methods for utilizing methane, a major greenhouse gas, as a feedstock for the chemical industry (Adebajo, 2007).
Propiedades
IUPAC Name |
methanesulfonic acid;methyl (2S,4R)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4.CH4O3S/c1-21-8-3-4-10-11(5-8)19-14(13(16)18-10)23-9-6-12(17-7-9)15(20)22-2;1-5(2,3)4/h3-5,9,12,17H,6-7H2,1-2H3;1H3,(H,2,3,4)/t9-,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZFBHQUONFINY-KATIXKQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)OC3CC(NC3)C(=O)OC)Cl.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)O[C@@H]3C[C@H](NC3)C(=O)OC)Cl.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methanesulfonic acid;methyl (2S,4R)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-Difluoro-N-[(4-methoxyphenyl)methyl]-benzenemethanamine](/img/structure/B1460411.png)
![{[(4-Fluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1460412.png)


![Methyl 3-[(2-chlorobenzyl)amino]propanoate](/img/structure/B1460418.png)

![7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide](/img/structure/B1460420.png)



![4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1460428.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1460429.png)